Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of butenoic acid, featuring a bromophenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate typically involves the esterification of 3-butenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the bromination and esterification reactions, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-butenoic acid methyl ester: Similar structure but lacks the phenyl group.
Methyl 4-bromo-3-butenoate: Another brominated ester with a different substitution pattern.
Uniqueness
Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate is unique due to the presence of both the bromophenyl and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
104093-34-7 |
---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.094 |
IUPAC Name |
methyl 4-(4-bromophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3 |
InChI Key |
OEKODHJXUIKZME-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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